molecular formula C19H19N3O2S B12186410 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide

Cat. No.: B12186410
M. Wt: 353.4 g/mol
InChI Key: QKYQTXRCXMDONN-UHFFFAOYSA-N
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Description

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide is a complex organic compound characterized by its unique quinoxaline core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the propanamide side chain and the methylthio group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoxaline core or the propanamide side chain.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in a wide range of functionalized quinoxaline compounds.

Scientific Research Applications

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The methylthio group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
  • 4-((4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl)benzonitrile

Uniqueness

Compared to similar compounds, 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide stands out due to its unique combination of the quinoxaline core, propanamide side chain, and methylthio group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide, a compound featuring a quinoxaline core, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C12_{12}H12_{12}N2_2O3_3
  • Molecular Weight : 232.24 g/mol

This structure includes a quinoxaline moiety linked to a propanamide group, which enhances its potential for biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Michael Addition Reactions : Utilizing acrylic acid derivatives with the quinoxaline scaffold.
  • Thiation Methods : Transforming quinoxaline derivatives into thioamides for further modifications.

These synthetic pathways allow for the exploration of structure-activity relationships (SARs) that can optimize biological efficacy.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

In vitro studies have shown that several derivatives possess IC50_{50} values in the low micromolar range, indicating potent antiproliferative effects. For instance, some compounds demonstrated IC50_{50} values as low as 1.9 μg/mL against HCT-116 cells .

The mechanisms underlying the anticancer activity of this class of compounds include:

  • Inhibition of Tyrosine Kinases : Targeting pathways crucial for tumor growth.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Tubulin Polymerization Inhibition : Disrupting microtubule dynamics essential for cell division .

Immunomodulatory Effects

In addition to anticancer properties, this compound has shown immunomodulatory effects. These effects may enhance the immune response against tumors or other diseases by modulating cytokine production and immune cell activity .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique biological activities associated with this compound:

Compound NameSimilarityKey Features
1,3-Dimethylquinoxalinone0.76Contains a dimethyl-substituted quinoxaline structure
4-Benzylquinoxalinone0.71Features a benzyl group attached to the quinoxaline
6-Bromoquinoxaline0.64Halogenated quinoxaline derivative

This table illustrates how the unique structural components of the compound may contribute to its distinct biological activities compared to similar quinoxaline derivatives.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on HCT-116 Cells : Demonstrated significant reduction in cell viability with an IC50_{50} of approximately 1.9 μg/mL.
  • MCF-7 Cell Line Evaluation : Showed comparable potency with IC50_{50} values indicating effective targeting of breast cancer cells.

These findings suggest that further development could lead to promising therapeutic agents in oncology.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(3-methylsulfanylphenyl)propanamide

InChI

InChI=1S/C19H19N3O2S/c1-22-17-9-4-3-8-15(17)21-16(19(22)24)10-11-18(23)20-13-6-5-7-14(12-13)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)

InChI Key

QKYQTXRCXMDONN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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